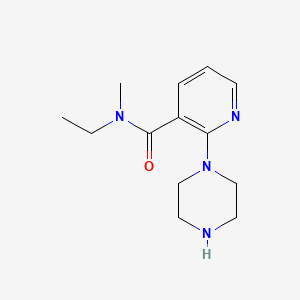

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Overview

Description

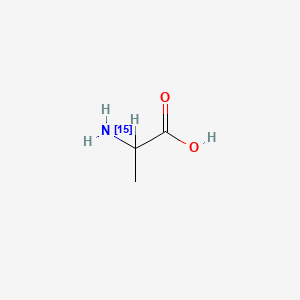

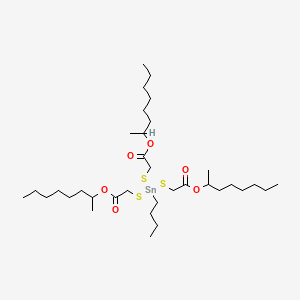

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, also known as EMPA, is a chemical compound of the piperazine family that is used as a research tool in scientific studies. It is a derivative of nicotinamide, a form of vitamin B3, and is used in a variety of scientific applications, including studies of the biochemical and physiological effects of drugs. EMPA is a versatile compound that can be used to study a range of topics, from the effects of drugs on the body to the mechanisms of action of drugs.

Scientific Research Applications

Nicotinamide and Metabolic Health

Research has demonstrated a significant correlation between nicotinamide metabolites and metabolic health conditions such as obesity and diabetes. A large-scale population study in Chinese subjects found that serum N(1)-methylnicotinamide (me-NAM), a metabolite of nicotinamide, is strongly associated with obesity and diabetes. Elevated levels of serum me-NAM were linked to higher risks for overweight, obesity, and diabetes, suggesting that nicotinamide N-methyltransferase (NNMT), the enzyme responsible for the methylation of nicotinamide to generate me-NAM, could be a potential target for treating these conditions (Liu et al., 2015).

Nicotinamide and Parkinson's Disease

The depletion of niacin, a form of vitamin B3 to which nicotinamide is closely related, has been observed in Parkinsonian patients treated with L-dopa and related compounds. These treatments have been shown to inhibit enzymes involved in the synthesis of nicotinamide coenzymes from tryptophan, highlighting a potential risk for niacin deficiency. This underscores the importance of dietary niacin in patients undergoing such treatments and suggests a potential role for nicotinamide in mitigating these effects (Bender et al., 1979).

Nicotinamide Riboside and NAD+ Metabolism

Nicotinamide riboside (NR), a vitamin precursor of NAD+, has been shown to be uniquely and orally bioavailable in both mice and humans. This research provides evidence of NR's ability to effectively increase blood NAD+ levels, offering insights into its potential therapeutic applications for diseases related to NAD+ deficiency (Trammell et al., 2016).

Nicotinamide in Cancer Research

Studies have identified nicotinamide N-methyltransferase (NNMT) as overexpressed in various human malignancies, including lung cancer and cervical squamous cell carcinoma. Elevated levels of NNMT have been associated with cancer progression and resistance to treatment, suggesting that NNMT and its metabolites, such as N1-methylnicotinamide, could serve as biomarkers for cancer diagnosis and potential targets for therapy (Tomida et al., 2009; Akar et al., 2020).

Nicotinamide in Chronic Kidney Disease

Nicotinamide has been proposed as an alternative treatment for hyperphosphatemia in chronic kidney disease patients undergoing hemodialysis. Although nicotinamide and sevelamer were equally effective in lowering serum phosphorus, patient tolerance to nicotinamide was significantly lower, indicating the need for careful consideration of side effects in its therapeutic use (Lenglet et al., 2017).

Mechanism of Action

Target of Action

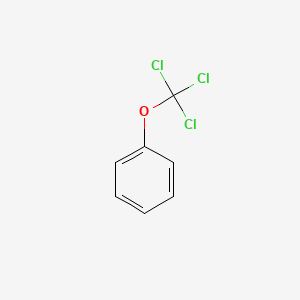

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide is a unique chemical compound with the molecular formula C13H20N4O . .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

properties

IUPAC Name |

N-ethyl-N-methyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-3-16(2)13(18)11-5-4-6-15-12(11)17-9-7-14-8-10-17/h4-6,14H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQZBUDRBVXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639922 | |

| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912761-62-7 | |

| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)